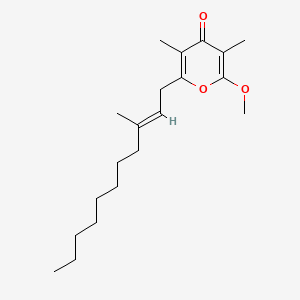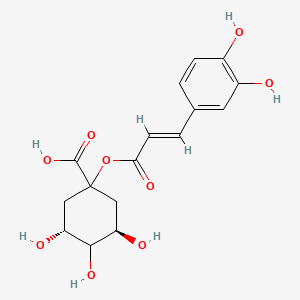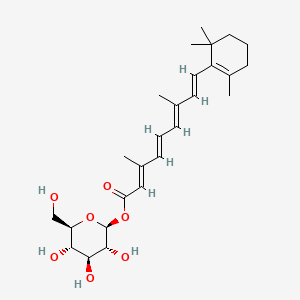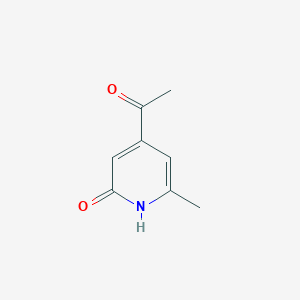
链霉素
描述
Streptokordin is a cytotoxic compound belonging to the methylpyridine class. It was isolated from the fermentation broth of a marine-derived actinomycete strain, specifically Streptomyces sp. KORDI-3238 . This compound has shown significant cytotoxicity against various human cancer cell lines but does not inhibit the growth of bacteria and fungi .
科学研究应用
Streptokordin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of methylpyridine derivatives.
Biology: Streptokordin is studied for its cytotoxic effects on human cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its cytotoxic properties, streptokordin is being researched for its potential use in cancer therapy.
作用机制
Streptokordin is a novel cytotoxic compound of the methylpyridine class, isolated from the fermentation broth of a marine-derived Streptomyces sp. KORDI-3238 . This article provides a comprehensive overview of the mechanism of action of Streptokordin, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of Streptokordin are human cancer cell lines . It exhibits significant cytotoxicity against these cells, making it a potential candidate for cancer treatment .
Mode of Action
It interferes with biochemical reactions of NAD and NADH, and inhibits some enzymes involved in gluconeogenesis .
Biochemical Pathways
Streptokordin affects the biochemical pathways related to DNA synthesis and gluconeogenesis . By inhibiting these pathways, it disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
The pharmacokinetics of Streptokordin, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation . These properties will have a significant impact on the bioavailability of Streptokordin, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of Streptokordin’s action is the significant cytotoxicity against human cancer cell lines . It shows no growth inhibition against various microorganisms including bacteria and fungi , indicating its specificity towards cancer cells .
生化分析
Biochemical Properties
Streptokordin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various cellular proteins, leading to the inhibition of cell growth in cancer cells . The nature of these interactions involves binding to specific proteins and enzymes, thereby disrupting their normal function and leading to cytotoxic effects .
Cellular Effects
Streptokordin exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, streptokordin has been observed to downregulate the expression of certain oncogenes and upregulate tumor suppressor genes, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of streptokordin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Streptokordin binds to specific proteins and enzymes, leading to their inhibition and subsequent disruption of cellular processes . This compound also affects gene expression by modulating the transcription of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of streptokordin have been observed to change over time. The stability and degradation of streptokordin are critical factors that influence its long-term effects on cellular function. Studies have shown that streptokordin remains stable under certain conditions, but its cytotoxic effects may diminish over time due to degradation . Long-term exposure to streptokordin has been associated with sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of streptokordin vary with different dosages in animal models. At lower doses, streptokordin has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that there is a threshold dose above which streptokordin may exert adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Streptokordin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and biosynthesis . Streptokordin’s interactions with metabolic enzymes may contribute to its cytotoxic effects by disrupting normal cellular metabolism .
Transport and Distribution
The transport and distribution of streptokordin within cells and tissues are mediated by specific transporters and binding proteins. Streptokordin is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins, which may affect its cytotoxic activity .
Subcellular Localization
Streptokordin’s subcellular localization plays a crucial role in its activity and function. This compound is targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its cytotoxic effects . Post-translational modifications and targeting signals direct streptokordin to these compartments, enhancing its ability to disrupt cellular processes and induce apoptosis .
准备方法
Streptokordin is obtained through the fermentation of the marine actinomycete strain Streptomyces sp. KORDI-3238. The preparation involves several steps:
Fermentation: The strain is cultured in a suitable medium for about seven days.
Centrifugation: The culture broth is centrifuged to separate the cells from the supernatant.
Solvent Partitioning: The supernatant is subjected to solvent partitioning to extract the bioactive compounds.
化学反应分析
Streptokordin undergoes various chemical reactions, including:
Oxidation: Streptokordin can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Streptokordin can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
相似化合物的比较
Streptokordin is unique among methylpyridine derivatives due to its significant cytotoxicity against human cancer cell lines. Similar compounds include:
属性
IUPAC Name |
4-acetyl-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPDZXJDYRLFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





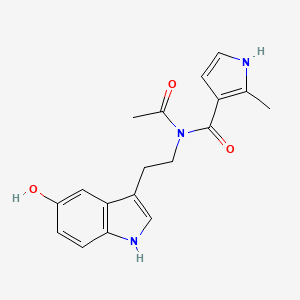


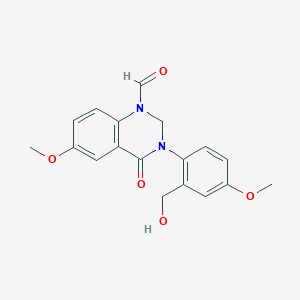
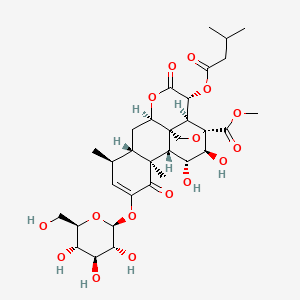
![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)

